5-Methoxypyridine-2-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry Research
5-Methoxypyridine-2-carboxylic acid belongs to the class of heterocyclic compounds, which are organic molecules containing a ring structure with at least one atom that is not carbon. Specifically, it is a derivative of pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom. The pyridine ring is a fundamental scaffold in chemistry, and its derivatives are of immense interest. pipzine-chem.com The presence of both a methoxy (B1213986) (-OCH3) group and a carboxylic acid (-COOH) group on the pyridine ring of this compound imparts unique electronic properties and reactivity to the molecule. The nitrogen atom in the pyridine ring is electronegative, leading to an uneven distribution of electron density, which influences the compound's chemical behavior. pipzine-chem.com The methoxy group, being an electron-donating group, and the carboxylic acid, an electron-withdrawing group, further modulate this reactivity, making it a versatile building block in organic synthesis. pipzine-chem.com
Significance of Pyridine Carboxylic Acid Scaffolds in Medicinal Chemistry and Organic Synthesis
Pyridine carboxylic acid scaffolds are of paramount importance in the fields of medicinal chemistry and organic synthesis. google.com These structures are found in a multitude of biologically active compounds and approved pharmaceutical drugs. google.com The pyridine ring's aromatic nature allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor, both of which are crucial for binding to biological targets like enzymes and receptors. google.com The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. google.com
The versatility of the pyridine carboxylic acid scaffold lies in the ease with which substitutions can be made at various positions on the pyridine ring. This allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. Derivatives of pyridine carboxylic acids have demonstrated a wide array of therapeutic applications, including treatments for infections, inflammation, and cancer. google.com
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of more complex molecules with specific functional properties. It serves as a foundational component for creating a variety of derivatives with potential applications in medicine and agriculture. pipzine-chem.com
One significant area of investigation is its incorporation into novel drug candidates. For example, derivatives of this compound have been explored as potential antibacterial agents. pipzine-chem.com The structural features of this compound can be modified to optimize targeting and efficacy against specific pathogens. pipzine-chem.com
Furthermore, the scaffold of this compound is utilized in the development of kinase inhibitors, which are a critical class of drugs, particularly in oncology. ed.ac.uknih.gov Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk For instance, sulfonamide derivatives incorporating a methoxypyridine moiety have been synthesized and evaluated as PI3K/mTOR dual inhibitors, which are promising targets for cancer therapy. mdpi.com In a similar vein, a patent has described pyridine carbonyl derivatives, which can be synthesized from precursors like 5-hydroxy-4-methoxypyridine-2-carboxylic acid, as inhibitors of TRPC6, a transient receptor potential cation channel implicated in chronic kidney diseases. google.com
The synthesis of various substituted pyridine derivatives often involves this compound as a starting material or a key intermediate. Common synthetic strategies include methoxylation and carboxylation of a pyridine precursor. pipzine-chem.com The unique reactivity imparted by the methoxy and carboxylic acid groups allows for a range of chemical transformations, making it a valuable tool for organic chemists. pipzine-chem.com
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C7H7NO3 | synchem.de |
| Molecular Weight | 153.14 g/mol | synchem.de |
| CAS Number | 29082-92-6 | synchem.de |
| Appearance | Solid (typically white to off-white) | pipzine-chem.com |
| Melting Point | Data may vary | pipzine-chem.com |
| Solubility in Water | Slightly soluble or sparingly soluble | pipzine-chem.com |
| Solubility in Organic Solvents | Soluble in some polar organic solvents like ethanol (B145695) | pipzine-chem.com |
Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKUGKJFOOZLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474746 | |
| Record name | 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29082-92-6 | |
| Record name | 5-Methoxypicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29082-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 5 Methoxypyridine 2 Carboxylic Acid
Advanced Synthetic Routes and Reaction Condition Optimization
The preparation of 5-methoxypyridine-2-carboxylic acid can be achieved through several synthetic pathways, each with its own set of advantages and challenges. The optimization of reaction conditions is crucial for maximizing yield and purity.
Oxidation of Aldehyde Precursors (e.g., 5-methoxypicolinaldehyde)
A common and direct method for synthesizing this compound involves the oxidation of a corresponding aldehyde precursor, such as 5-methoxypicolinaldehyde (B1371485).
Strong oxidizing agents are frequently employed for the conversion of aldehydes to carboxylic acids. libretexts.orgyoutube.com Potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are classic reagents for this transformation. durham.ac.ukyoutube.com
The oxidation of an aldehyde like 5-methoxypicolinaldehyde with KMnO₄ typically proceeds in an acidic or basic medium. durham.ac.ukyoutube.com Under these potent oxidizing conditions, the aldehyde is efficiently converted to the corresponding carboxylic acid. youtube.com Similarly, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous acid, is a powerful oxidant for this purpose. youtube.comlibretexts.org The reaction involves the conversion of the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. youtube.com
| Oxidizing Agent | Precursor | Product | Key Conditions |
| Potassium Permanganate (KMnO₄) | 5-methoxypicolinaldehyde | This compound | Acidic or basic medium |
| Chromium Trioxide (CrO₃) | 5-methoxypicolinaldehyde | This compound | Aqueous acid |
Methoxylation of Pyridine (B92270) Derivatives (e.g., 2-chloronicotinic acid with sodium methoxide)
Another important synthetic strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a methoxy (B1213986) group. A common precursor for this route is 2-chloronicotinic acid. The reaction with sodium methoxide (B1231860) introduces the methoxy group at the 2-position of the pyridine ring. patsnap.comdcu.ie The success of this reaction is highly dependent on the reaction conditions, including the solvent and temperature, to achieve high regioselectivity. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) has been shown to yield the 2-methoxy derivative as the main product. nih.gov
| Precursor | Reagent | Product |
| 2-chloronicotinic acid | Sodium methoxide | This compound |
Multi-step Synthesis Strategies
Complex molecules often necessitate multi-step synthesis, a methodical approach where a target compound is built through a sequence of chemical reactions. vapourtec.comfiveable.me This strategy allows for the careful construction of the desired molecular architecture, especially when direct, single-step methods are not feasible or result in low yields. fiveable.me The synthesis of this compound can be part of a larger multi-step sequence for creating more complex pharmaceutical agents. researchgate.netresearchgate.net Such strategies might involve the initial synthesis of a substituted pyridine ring followed by modifications of the functional groups to arrive at the final product. The planning of these sequences, often guided by retrosynthetic analysis, is critical to their success. fiveable.me
Regioselectivity and Stereoselectivity in Synthesis
Controlling the position of functional groups on the pyridine ring (regioselectivity) is a fundamental challenge in the synthesis of substituted pyridines.
Strategies for Preventing Regioselectivity Issues
Achieving high regioselectivity is crucial to avoid the formation of unwanted isomers and to simplify purification processes. nih.gov Several strategies have been developed to address this challenge in pyridine chemistry. The use of directing groups is a powerful method to control the regiochemical outcome of a reaction. numberanalytics.com These groups can sterically hinder certain positions or electronically influence the reaction site. numberanalytics.com Another approach involves the use of blocking groups, which temporarily protect a reactive site on the pyridine ring, allowing for functionalization at a different position. nih.gov The choice of catalyst can also significantly influence the regioselectivity of a reaction. numberanalytics.com Furthermore, careful optimization of reaction conditions such as solvent, temperature, and the nature of the reactants can play a vital role in directing the reaction to the desired regioisomer. researchgate.net For instance, in nucleophilic substitutions on di-substituted pyridines, the solvent can have a profound effect on the position of substitution. nih.gov
Advancements in the Industrial Synthesis of this compound
The production of this compound, a key intermediate in the pharmaceutical and agrochemical industries, has seen significant advancements in synthetic methodologies. Researchers are increasingly focusing on developing scalable, efficient, and cost-effective production processes, with a particular emphasis on continuous flow technologies and robust purification techniques.
Industrial Production Methodologies and Scalability Research
The industrial-scale synthesis of this compound typically involves multi-step processes that are continuously being optimized for higher yields and purity. Traditional batch processing is gradually being supplemented or replaced by more efficient and safer continuous manufacturing methods.
Continuous Flow Processes
Continuous flow chemistry offers several advantages over traditional batch methods for the synthesis of this compound and its precursors. nih.gov These benefits include enhanced heat and mass transfer, improved reaction control, and increased safety, particularly when handling highly reactive or energetic intermediates. nih.govresearchgate.net The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to higher yields and purities of the final product. nih.govrsc.org
One notable application of flow chemistry is in the carboxylation step, where carbon dioxide can be used as a carboxyl group source. pipzine-chem.com Specialized reactors, such as tube-in-tube gas permeable membrane reactors, facilitate the efficient delivery of CO2 into the reaction stream, enabling high-yield synthesis of carboxylic acids. durham.ac.uk This approach circumvents the need for high-pressure batch reactors, thereby enhancing operational safety. durham.ac.uk
Role of Fixed Bed Reactors and Catalysts (e.g., gamma-Al₂O₃)
Fixed-bed reactors are a cornerstone of industrial chemical synthesis, including the production of pyridine derivatives. acs.orgacs.org In these reactors, a solid catalyst is packed into a column, and the reactants flow through it. The choice of catalyst is crucial for the selectivity and efficiency of the reaction.
While specific details on the use of gamma-Al₂O₃ for this compound synthesis are not extensively documented in the public domain, related processes for pyridine synthesis provide valuable insights. For instance, in the synthesis of pyridine bases, catalysts such as W-ZSM-5 and HZSM-5 have been employed in fixed-bed reactors. acs.org However, a significant challenge with fixed-bed reactors in highly exothermic reactions, like some pyridine syntheses, is heat removal. acs.org This can lead to catalyst deactivation due to coking, necessitating periodic regeneration. acs.org Fluidized bed reactors are often favored in such cases due to their superior heat and mass transfer characteristics. acs.org
The table below summarizes key aspects of different reactor technologies relevant to the synthesis of pyridine derivatives.
| Reactor Type | Advantages | Disadvantages | Relevant Catalysts |
| Fixed-Bed Reactor | High selectivity for certain reactions. acs.org | Poor heat removal for exothermic reactions, potential for catalyst coking and deactivation. acs.org | W-ZSM-5, HZSM-5, Vanadia-based catalysts. acs.orggoogle.com |
| Fluidized Bed Reactor | Excellent heat and mass transfer, continuous operation. acs.org | May have lower selectivity compared to fixed-bed reactors for some processes. acs.org | Metal ions modified shape-selective zeolite catalysts. acs.org |
| Continuous Flow Reactor | Enhanced safety, precise control of reaction parameters, improved efficiency. nih.govresearchgate.net | Initial setup costs can be higher. | Platinum, immobilized heterogeneous catalysts. nih.govrsc.org |
Purification Techniques and Analytical Validation in Synthesis
The isolation and purification of this compound are critical steps to ensure the final product meets the stringent quality requirements for its intended applications.
Scrubbing or extraction with solvents such as water, methanol, or ethanol (B145695) is a common method for isolating pyridine carboxylic acids. google.com Subsequent crystallization and drying at temperatures between 80-120°C are employed to obtain the pure compound. google.com
Error Mitigation in Analytical Data
Accurate analytical validation is paramount to confirm the identity and purity of the synthesized compound. While elemental analysis is a fundamental technique, discrepancies between experimental and theoretical values can arise. It is crucial to employ a suite of analytical methods to obtain a comprehensive and reliable characterization.
Advanced Techniques for Structural Ambiguity Resolution
To resolve any structural ambiguities and definitively confirm the molecular structure of this compound, advanced analytical techniques are indispensable.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which helps in determining the elemental composition of the molecule.
X-ray Crystallography: Offers unambiguous proof of the molecular structure by determining the arrangement of atoms in a single crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H NMR and ¹³C NMR are crucial for elucidating the connectivity and chemical environment of atoms within the molecule.
The following table lists the key analytical techniques and their roles in the validation of this compound.
| Analytical Technique | Purpose |
| Elemental Analysis | Determines the percentage composition of elements. |
| High-Resolution Mass Spectrometry (HRMS) | Provides precise molecular weight and elemental formula. |
| X-ray Crystallography | Unambiguously determines the three-dimensional molecular structure. |
| ¹H and ¹³C NMR Spectroscopy | Elucidates the chemical structure and connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
Chemical Reactivity and Derivatization Strategies for 5 Methoxypyridine 2 Carboxylic Acid
Core Reactions and Functional Group Transformations
The carboxylic acid group is the most reactive site for many chemical transformations, including esterification and amidation. These reactions are fundamental in modifying the properties of the parent molecule for various applications.
Esterification of 5-methoxypyridine-2-carboxylic acid involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process commonly known as Fischer esterification. youtube.com This reaction is crucial for producing a variety of esters with applications ranging from synthetic intermediates to final products in different chemical industries.
The general procedure for esterification often involves refluxing the carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid. google.com The resulting ester can then be purified through distillation. google.com Another method involves the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). jocpr.com
Some examples of esters derived from similar pyridine (B92270) carboxylic acids include:
Methyl 4-methoxy-pyridine-2-carboxylate sigmaaldrich.com
Dimethyl pyridine-2,5-dicarboxylate (B1236617) chemicalbook.com
Diethyl 2,5-pyridinedicarboxylate chemicalbook.com
The synthesis of these esters is often a key step in the preparation of more complex molecules. For instance, the dimethyl ester of 5-chloromethylpyridine-2,3-dicarboxylic acid is a precursor in the synthesis of a 5-methoxymethylpyridine-2,3-dicarboxylic acid derivative used in herbicides. google.com
Table 1: Examples of Esterification Reactions
| Carboxylic Acid | Alcohol/Reagent | Product | Application/Significance |
|---|---|---|---|
| This compound | Methanol/H+ | Methyl 5-methoxypyridine-2-carboxylate | Intermediate in organic synthesis |
| 2,5-Pyridinedicarboxylic acid | Methanol/H+ | Dimethyl pyridine-2,5-dicarboxylate chemicalbook.com | Intermediate for polymers and pharmaceuticals |
| 2,5-Pyridinedicarboxylic acid | Ethanol (B145695)/H+ | Diethyl 2,5-pyridinedicarboxylate chemicalbook.com | Intermediate for further chemical synthesis |
Amidation, the formation of an amide from a carboxylic acid and an amine, is one of the most frequently used reactions in pharmaceutical development. researchgate.net Amides are core structures in a vast number of drugs. researchgate.net The direct reaction between a carboxylic acid and an amine is often challenging and requires activation of the carboxylic acid. libretexts.org
Common methods for amidation include:
Activation with a coupling agent: Reagents like dicyclohexylcarbodiimide (DCC) or 1-propylphosphonic anhydride (B1165640) are used to activate the carboxylic acid, facilitating its reaction with an amine. nih.govyoutube.com
Conversion to an acyl chloride: The carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine. khanacademy.org
Use of activating agents: A one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) has been developed for the efficient formation of amide bonds with low-reactivity nitrogen-containing heterocycles. asiaresearchnews.com Another method uses a sulfur trioxide pyridine complex (SO3•py) as an oxidant. elsevierpure.com
A notable example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key component of a potent dopamine (B1211576) and serotonin (B10506) receptor antagonist. nih.gov The synthesis involves the formation of an amide bond as a crucial step. nih.gov
Table 2: Common Amidation Methods
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Coupling Agent | DCC, 1-propylphosphonic anhydride | Widely used in large-scale synthesis. researchgate.net | nih.govyoutube.com |
| Acyl Chloride Formation | Thionyl chloride (SOCl2), Oxalyl chloride | Highly reactive intermediate. khanacademy.org | khanacademy.org |
| One-Pot Reaction | DMAPO, Boc2O | Efficient for less reactive amines. asiaresearchnews.com | asiaresearchnews.com |
| Oxidative Amidation | SO3•py | Applicable to various carboxylic acids. elsevierpure.com | elsevierpure.com |
Coordination Chemistry of this compound as a Ligand
The structure of this compound, containing both a pyridine nitrogen and a carboxylic acid group, makes it an excellent candidate for use as a ligand in coordination chemistry.
This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring. This coordination behavior is analogous to that of picolinic acid (pyridine-2-carboxylic acid). researchgate.net The presence of two donor atoms allows for the formation of stable complexes with a variety of metal ions. ajol.info The coordination of the pyridine nitrogen and a carboxylate oxygen is a common feature in the complexes of similar pyridinedicarboxylic acids. researchgate.net
The ability of pyridine carboxylic acids to form stable metal complexes has led to their use in various catalytic applications. Pyridine-2,6-dicarboxylic acid (dipicolinic acid), a related compound, forms complexes that are used in catalysis and as multifunctional materials. ajol.info Complexes derived from pyridine-2-carboxylic acid have been shown to be effective catalysts in multi-component synthesis reactions. rsc.orgnih.gov
While specific examples of this compound in asymmetric catalysis are not extensively detailed in the provided search results, the general principles of using chiral ligands derived from pyridine carboxylic acids suggest its potential in this area. The functionalization of the pyridine ring allows for the introduction of chiral auxiliaries, which can induce asymmetry in catalytic reactions. The development of ligands with specific steric and electronic properties is crucial for achieving high enantioselectivity in asymmetric catalysis.
Exploration of Derivations and Analogues
The core structure of this compound can be modified to create a wide range of derivatives and analogues with tailored properties. These modifications can involve substitution on the pyridine ring or transformation of the carboxylic acid group.
Some examples of related compounds and derivatives include:
Halogenated derivatives: 5-Bromo-2-methoxypyridine-3-carboxylic acid is a key intermediate in the synthesis of a dopamine antagonist. nih.gov Other examples include 2-fluoro-5-methoxypyridine-3-carboxylic acid and 3,5-dibromo-6-methoxypyridine-2-carboxylic acid. synchem.desigmaaldrich.com
Amino derivatives: 5-Amino-2-methoxypyridine-4-carboxylic acid and 5-amino-6-methoxypyridine-2-carboxylic acid are examples of amino-substituted analogues. chemicalbook.comsigmaaldrich.com
Other functionalized derivatives: 4-Cyano-3-(difluoromethyl)-2-methoxypyridine-5-carboxylic acid and 5-(methoxycarbonyl)pyridine-2-carboxylic acid are examples of further functionalized derivatives. nih.govbldpharm.com
The synthesis of these derivatives often involves multi-step reaction sequences, starting from simpler pyridine precursors. For example, the synthesis of 5-methylpyrazine-2-carboxylic acid, a related heterocyclic carboxylic acid, can be achieved through the oxidation of 2-methyl-5-hydroxymethylpyrazine. google.com
Synthesis of Substituted this compound Derivatives
The chemical framework of this compound serves as a versatile scaffold for the synthesis of a wide array of substituted derivatives. The reactivity of the pyridine ring and the carboxylic acid group allows for targeted modifications to produce compounds with tailored properties. Key derivatization strategies include electrophilic substitution on the pyridine ring and reactions involving the carboxylic acid moiety.
A common approach involves the halogenation of the pyridine ring. For instance, derivatives such as 6-Iodo-5-methoxypyridine-2-carboxylic acid can be synthesized, introducing a halogen atom at a specific position. biosynth.com Similarly, bromination is another key transformation. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a complex derivative, involves a multi-step process that includes bromination as a crucial step. nih.gov The synthesis of this particular compound, which acts as a moiety for a potent receptor antagonist, highlights the intricate chemical pathways used to build functional derivatives. The process begins with precursors like methyl 2,6-dichloropyridine-3-carboxylate, which undergoes regioselective substitution and a series of transformations including methoxylation, oxidation, nucleophilic substitution with methylamine, and finally, bromination and hydrolysis to yield the desired product. nih.gov
To facilitate derivatization at the carboxylic acid position, the acid is often converted into a more reactive intermediate, such as an acid chloride. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂). youtube.com The resulting acid chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with various nucleophiles, such as amines, to form amides. youtube.com This strategy is fundamental in constructing complex molecules where the carboxylic acid group is linked to other fragments.
The following table summarizes representative synthetic strategies for producing derivatives of methoxypyridine carboxylic acids.
| Starting Material | Reagents/Conditions | Derivative Produced | Synthetic Strategy | Reference |
| 2,5-dibromopyridine | 1. NaOH, Methanol (reflux) | 5-Bromo-2-methoxypyridine | Nucleophilic Aromatic Substitution | chemicalbook.com |
| Methyl 2,6-dichloropyridine-3-carboxylate | 1. 4-methylbenzenethiolate, DMF; 2. Methoxylation; 3. Oxidation; 4. Methylamine; 5. Bromination; 6. Hydrolysis | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Multi-step synthesis including nucleophilic substitution, oxidation, and halogenation | nih.gov |
| Generic Carboxylic Acid | Thionyl chloride (SOCl₂) | Acid Chloride Intermediate | Activation of Carboxylic Acid | youtube.com |
| This compound (Hypothetical) | Iodination Reagent | 6-Iodo-5-methoxypyridine-2-carboxylic acid | Electrophilic Halogenation | biosynth.com |
Comparison with Structural Analogs and Positional Isomers
The chemical and physical properties of this compound are best understood when compared with its structural analogs and positional isomers. These related molecules, while similar in composition, exhibit distinct characteristics due to the different spatial arrangements of their functional groups.
Positional Isomers: Positional isomers, such as 4-Methoxypyridine-2-carboxylic acid and 2-Methoxypyridine-3-carboxylic acid, have the same molecular formula (C₇H₇NO₃) but differ in the substitution pattern on the pyridine ring. chemicalbook.comsigmaaldrich.com The location of the methoxy (B1213986) group relative to the carboxylic acid and the ring nitrogen significantly influences the molecule's electronic properties, acidity, and intermolecular interactions. pipzine-chem.com For example, the proximity of the methoxy group to the ring nitrogen in this compound affects the electron density of the pyridine ring, which in turn influences its reactivity. pipzine-chem.com
Structural Analogs: A relevant structural analog is 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). This compound replaces the pyridine ring's nitrogen atom with a carbon and incorporates it into a fused pyrrole (B145914) ring, forming an indole (B1671886) core. mdpi.com This change from a six-membered pyridine ring to a fused bicyclic indole system results in significant structural and electronic differences. A study on MI2CA identified two different polymorphs (different crystal forms of the same compound). mdpi.com The newer polymorph (polymorph 2) crystallizes in the P2₁/c space group and forms cyclic dimers through strong hydrogen bonds between the carboxylic acid groups. This contrasts with the previously known polymorph 1, which forms ribbon-like chains through a different hydrogen bonding network. mdpi.com These structural variations lead to detectable differences in their infrared spectra, such as a strong band at 825 cm⁻¹ in polymorph 2 that is weaker in polymorph 1. mdpi.com Such detailed structural analysis is crucial for understanding the solid-state properties of these compounds, which can be important for their potential applications.
The table below outlines a comparison between this compound and its relatives.
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Noteworthy Property/Difference | Reference |
| This compound | 29082-92-6 | C₇H₇NO₃ | Methoxy group at C5, Carboxyl group at C2 | Parent compound of interest. | synchem.de |
| 4-Methoxypyridine-2-carboxylic Acid | 29082-91-5 | C₇H₇NO₃ | Positional Isomer: Methoxy group at C4 | Different electronic distribution on the pyridine ring compared to the 5-methoxy isomer. | sigmaaldrich.com |
| 2-Methoxypyridine-3-carboxylic Acid | N/A | C₇H₇NO₃ | Positional Isomer: Methoxy group at C2, Carboxyl group at C3 | Altered relative positions of all three functional components (N, OMe, COOH). | chemicalbook.com |
| 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) | 7731-45-5 | C₁₀H₉NO₃ | Structural Analog: Pyridine ring replaced by an indole core | Exhibits polymorphism; different crystal packing and hydrogen bonding motifs compared to pyridine derivatives. | mdpi.com |
Derivatization for Enhanced Biological Activity
A primary motivation for the synthesis of derivatives of this compound is the enhancement of biological activity. By strategically modifying the core structure, chemists can develop new compounds with potential applications as therapeutic agents. The parent molecule serves as a key intermediate or scaffold that can be elaborated to interact with specific biological targets. pipzine-chem.com
The derivatization of analogous pyridine carboxylic acids has proven to be a successful strategy in drug discovery. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was undertaken because this molecule is a crucial component of a potent antagonist for dopamine (D₂ and D₃) and serotonin (5-HT₃) receptors. nih.gov This demonstrates how specific substitutions—in this case, the addition of bromo and methylamino groups to a methoxypyridine carboxylic acid core—are essential for achieving high-affinity binding to pharmacological targets.
Broader research into heterocyclic compounds reinforces this principle. Studies on 5-oxopyrrolidine derivatives, which also feature a core carboxylic acid structure, show that derivatization can unlock significant biological potential. nih.govmdpi.com In these studies, the carboxylic acid was converted to a hydrazide, which was then reacted with various aldehydes to form a library of hydrazone derivatives. These new compounds were tested for anticancer and antimicrobial properties. mdpi.com Notably, a derivative bearing a 5-nitrothien-2-yl fragment showed excellent activity against strains of Staphylococcus aureus and E. coli, including in the disruption of biofilms. mdpi.com Another study found that certain 5-oxopyrrolidine derivatives exerted potent anticancer activity against A549 human lung adenocarcinoma cells. nih.gov These findings highlight a common strategy: converting a carboxylic acid to an amide or hydrazone and adding diverse aromatic or heterocyclic fragments can systematically modulate biological activity, leading to the discovery of potent and selective agents. This same "hit-to-lead" development approach can be applied to this compound, using its structure as a starting point for creating new therapeutic candidates.
The following table illustrates how specific structural modifications can be correlated with targeted biological activities, drawing from examples in related heterocyclic carboxylic acids.
| Core Scaffold | Modification/Derivatization | Resulting Moiety | Targeted Biological Activity | Reference |
| Methoxypyridine Carboxylic Acid | Addition of bromo and methylamino groups | 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide fragment | Dopamine (D₂/D₃) and Serotonin (5-HT₃) Receptor Antagonism | nih.gov |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Conversion to hydrazide, then reaction with 5-nitro-2-thiophenecarboxaldehyde | Hydrazone with a 5-nitrothien-2-yl fragment | Antibacterial (especially against S. aureus and E. coli) | mdpi.com |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid | Modification of acetamide (B32628) to a free amino group and subsequent derivatization | 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones | Anticancer (against A549 lung cancer cells) | nih.gov |
Spectroscopic Characterization and Computational Analysis for 5 Methoxypyridine 2 Carboxylic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of the molecular structure, conformation, and electronic environment of 5-Methoxypyridine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.
The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. The chemical shifts of the ring protons are influenced by the electronic effects of both the electron-withdrawing carboxylic acid group and the electron-donating methoxy group. The acidic proton of the carboxylic acid typically appears as a broad signal at a downfield chemical shift, often in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. manchesterorganics.comchemicalbook.com
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at a downfield chemical shift, generally between 160 and 180 ppm. chemicalbook.comspectroscopyonline.com The carbons of the pyridine ring show distinct resonances based on their position relative to the nitrogen atom and the substituents. The methoxy carbon appears at a typical upfield chemical shift.
Conformational studies, often aided by two-dimensional NMR techniques and computational modeling, can provide insights into the preferred spatial arrangement of the carboxylic acid and methoxy groups relative to the pyridine ring. The conformation of the molecule can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)
| Proton | Predicted Chemical Shift (ppm) |
| H3 | 7.5 - 7.8 |
| H4 | 7.2 - 7.5 |
| H6 | 8.0 - 8.3 |
| -OCH₃ | 3.8 - 4.1 |
| -COOH | 12.0 - 13.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 148 - 152 |
| C3 | 115 - 118 |
| C4 | 120 - 123 |
| C5 | 155 - 158 |
| C6 | 140 - 143 |
| -OCH₃ | 55 - 58 |
| -COOH | 165 - 170 |
In the solid state and in concentrated solutions, carboxylic acids like this compound tend to form hydrogen-bonded dimers. spectroscopyonline.com NMR spectroscopy can be used to study these dimeric forms. The chemical shift of the carboxylic acid proton is particularly sensitive to hydrogen bonding; its significant downfield shift is a strong indicator of dimer formation. Computational NMR calculations, often employing Density Functional Theory (DFT), can be used to predict the NMR parameters for both the monomeric and dimeric forms of the molecule. By comparing the calculated and experimental spectra, researchers can gain insights into the extent of dimerization and the nature of the intermolecular hydrogen bonds.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups and bonding arrangements.
The FT-IR spectrum of this compound is characterized by several key absorption bands. A very broad and intense band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group involved in strong hydrogen bonding within a dimeric structure. manchesterorganics.comresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong absorption band, typically in the range of 1700-1730 cm⁻¹. researchgate.net The position of this band can be influenced by conjugation with the pyridine ring and the presence of hydrogen bonding.
Other important vibrational modes include the C-O stretching of the carboxylic acid and the methoxy group, as well as the various stretching and bending vibrations of the pyridine ring. A detailed vibrational analysis, often supported by computational frequency calculations, allows for the assignment of these bands to specific molecular motions. The study of closely related molecules, such as 2-hydroxy-5-methylpyridine-3-carboxylic acid, has shown that intermolecular O-H···N hydrogen bonds can also play a significant role in the crystal structure, forming characteristic eight-membered rings.
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound (Note: These are typical ranges and specific values may vary.)
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, very broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H stretch (methoxy) | 2850 - 2950 | Medium |
| C=O stretch | 1700 - 1730 | Strong |
| C=C, C=N stretch (ring) | 1550 - 1650 | Medium to strong |
| C-O stretch (acid) | 1200 - 1300 | Strong |
| C-O stretch (ether) | 1000 - 1100 | Medium |
| O-H bend (out-of-plane) | 900 - 950 | Broad, medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group. Aromatic carboxylic acids typically exhibit absorption maxima below 300 nm. The presence of the methoxy group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted picolinic acid. The solvent can also influence the position and intensity of the absorption bands.
Table 4: Predicted UV-Vis Absorption Maxima for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Transition | Predicted λmax (nm) |
| π → π | 220 - 240 |
| n → π | 270 - 290 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (153.14 g/mol ). synchem.dechemicalbook.com
High-Resolution Mass Spectrometry (HRMS) provides a more precise mass measurement, which can be used to confirm the elemental composition of the molecule. For carboxylic acids, fragmentation patterns often involve the loss of the hydroxyl group (-OH, loss of 17 amu) and the entire carboxyl group (-COOH, loss of 45 amu). libretexts.org Another common fragmentation for ethers is the cleavage of the C-O bond. The fragmentation of this compound would likely show peaks corresponding to these losses, aiding in its structural confirmation.
General fragmentation patterns observed for carboxylic acids in mass spectrometry include:
Loss of -OH: [M-17]+
Loss of -COOH: [M-45]+
McLafferty rearrangement: For longer chain acids. libretexts.org
It is important to note that the specific fragmentation pattern can be influenced by the ionization method used. libretexts.orgarizona.edu
X-ray Diffraction (Single Crystal X-ray Diffraction) for Solid-State Structure
Single crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid showed it crystallizes in the monoclinic system with the space group P21/c. mdpi.comnih.gov The crystal structure was characterized by the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups. mdpi.comnih.gov It is plausible that this compound could exhibit similar dimeric structures in its crystalline form.
Table 1: Representative Crystallographic Data for a Structurally Related Compound (5-methoxy-1H-indole-2-carboxylic acid polymorph) mdpi.comnih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Z | 4 |
Quantum Chemical Calculations and Computational Chemistry
Density Functional Theory (DFT) for Ground State Geometries and Vibrational Data
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, vibrational frequencies, and other properties.
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict its infrared (IR) and Raman spectra. tandfonline.com The calculated vibrational frequencies can then be compared with experimental data to aid in the assignment of spectral bands. For instance, the characteristic C=O stretching vibration of the carboxylic acid group is expected in the region of 1650–1800 cm⁻¹. tandfonline.com A computational study on a similar molecule, 2-chloro-6-methoxypyridine-4-carboxylic acid, assigned the C=O stretching vibration to a strong FT-IR band at 1710 cm⁻¹. tandfonline.com
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, conformational flexibility exists primarily around the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-O bond of the methoxy group.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show the most negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack. tandfonline.com The most positive potential (blue region) would be expected around the acidic hydrogen of the carboxylic acid group, making it the most likely site for nucleophilic attack. tandfonline.com
HOMO-LUMO Energy Gap Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. jmaterenvironsci.comelectrochemsci.org
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. electrochemsci.org DFT calculations can be used to determine the energies of the HOMO and LUMO and thus the energy gap. For pyridine dicarboxylic acid derivatives, the HOMO is often localized on the pyridine ring and the carboxyl groups, while the LUMO is distributed over the entire molecule. electrochemsci.org
Table 2: Calculated Electronic Properties for a Series of Pyridine Dicarboxylic Acids (for illustrative purposes) electrochemsci.org
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,3-Pyridinedicarboxylic acid | -7.158 | -2.612 | 4.546 |
| 2,4-Pyridinedicarboxylic acid | -7.374 | -2.395 | 4.979 |
| 2,5-Pyridinedicarboxylic acid | -7.211 | -2.476 | 4.735 |
| 2,6-Pyridinedicarboxylic acid | -7.510 | -2.313 | 5.197 |
These values provide insight into the relative reactivity and electronic characteristics of these compounds. A similar analysis for this compound would elucidate its specific electronic properties.
Polarizability and Hyperpolarizability Calculations for NLO Properties
The nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics, including optical communication and data storage. ijrar.org The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β), which describe the ease with which the electron cloud of the molecule can be distorted by an external electric field. Computational quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for calculating these properties and predicting the NLO potential of a molecule. nih.govjournaleras.com
For pyridine derivatives, the presence of the nitrogen atom in the aromatic ring and the substitution pattern significantly influence the electronic distribution and, consequently, the NLO properties. nih.gov The first hyperpolarizability (also known as the second-order polarizability) is a key indicator of a molecule's NLO activity. journaleras.com Studies on related pyridine carboxylic acid derivatives provide insight into the expected NLO properties of this compound.
For instance, a computational study on 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC), a structurally similar compound, was performed using the B3LYP/6-311++G(d,p) basis set. tandfonline.com The calculated first hyperpolarizability (β_tot) for the CMPC monomer was found to be significantly higher than that of urea, a standard reference material for NLO studies. tandfonline.com This suggests that pyridine carboxylic acids can possess substantial NLO activity. The computed value for the CMPC monomer was 20.354 × 10⁻³¹ cm⁵/esu. tandfonline.com Dimerization of the CMPC molecule through hydrogen bonding further enhanced the NLO response, with the dimer exhibiting a first hyperpolarizability about thirty times greater than that of urea. tandfonline.com
Similarly, calculations on 5-(Trifluoromethyl)pyridine-2-thiol at the B3LYP/6-311+G(d,p) level of theory yielded a first hyperpolarizability value of 318.780 × 10⁻³² esu, which is approximately eight times greater than that of urea. journaleras.com These findings highlight the potential of substituted pyridines as excellent candidates for NLO materials. journaleras.com
The polarizability and hyperpolarizability tensors can be calculated using computational chemistry software like Gaussian. icm.edu.pl The mean polarizability (<α>) and the total first hyperpolarizability (β_tot) are derived from the individual tensor components. The following table presents representative calculated NLO properties for similar molecules, which can serve as an estimate for the expected values for this compound.
| Property | 2-chloro-6-methoxypyridine-4-carboxylic acid (Monomer) tandfonline.com | 5-(Trifluoromethyl)pyridine-2-thiol journaleras.com | Urea (Reference) journaleras.com |
| First Hyperpolarizability (β_tot) | 20.354 × 10⁻³¹ cm⁵/esu | 3.1878 × 10⁻³⁰ esu | 0.3728 × 10⁻³⁰ esu |
| Mean Polarizability (α) | Not Reported | 14.611 × 10⁻²⁴ esu | Not Reported |
| Dipole Moment (μ) | Not Reported | Not Reported | Not Reported |
Note: The values are calculated using DFT methods with different basis sets and may vary. The data is presented to illustrate the magnitude of NLO properties in similar compounds.
The large hyperpolarizability values in these related pyridine derivatives are attributed to the intramolecular charge transfer characteristics, which are enhanced by the presence of both electron-donating (like the methoxy group) and electron-withdrawing (like the carboxylic acid and the pyridine nitrogen) functionalities.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hydrogen Bonding
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the nature of hydrogen bonds, which are crucial for the stability and properties of molecular systems. tandfonline.comnih.gov
In the context of this compound, NBO analysis can elucidate the electronic interactions between the methoxy group, the pyridine ring, and the carboxylic acid group. The analysis involves the study of interactions between filled (donor) and vacant (acceptor) orbitals and their stabilization energies, E(2). A higher E(2) value indicates a stronger interaction. nih.gov
Hydrogen bonding is a critical intermolecular interaction for carboxylic acids, often leading to the formation of stable dimers. mdpi.com NBO analysis can quantify the strength of these hydrogen bonds. For instance, in the dimer of a related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, NBO analysis revealed strong hydrogen bonding interactions between the carboxylic acid groups of two monomer units, leading to the formation of a stable eight-membered ring. tandfonline.com The interaction energy associated with the hydrogen bond between the lone pair of an oxygen atom (as the donor) and the antibonding σ* orbital of an O-H bond (as the acceptor) can be calculated. mdpi.com
A study on a chromone (B188151) derivative dimer demonstrated strong N-H···O intermolecular hydrogen bonds with a stabilization energy E(2) that could be quantified. nih.gov Similarly, for pyridine-containing complexes, NBO analysis has been used to understand the nature of halogen bonds and other non-covalent interactions. researchgate.net
The following table illustrates the types of interactions and representative stabilization energies that would be expected from an NBO analysis of a dimer of this compound, based on data from similar compounds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Representative) | Interaction Type |
| LP(2) O (carbonyl) | σ* (O-H) (of adjacent molecule) | High | Intermolecular Hydrogen Bond |
| LP(1) N (pyridine) | π* (C-C) (ring) | Moderate | Intramolecular Charge Transfer |
| LP(1) O (methoxy) | π* (C-C) (ring) | Moderate | Intramolecular Charge Transfer |
Note: 'LP' denotes a lone pair. The E(2) values are illustrative and would need to be calculated specifically for this compound. The interactions shown are expected to be the most significant in determining the structure and properties of the compound.
Pharmacological and Biological Research of 5 Methoxypyridine 2 Carboxylic Acid and Its Derivatives
Antimicrobial Research
While 5-Methoxypyridine-2-carboxylic acid is recognized as a key intermediate in the synthesis of potential antibacterial drugs, specific studies detailing the activity of its derivatives are not available. pipzine-chem.com
Antibacterial Activity (Gram-positive and Gram-negative bacteria)
There is insufficient data in the reviewed literature to provide specific findings on the antibacterial activity of this compound derivatives against Gram-positive and Gram-negative bacteria.
Antifungal Activity
There is insufficient data in the reviewed literature to detail the antifungal properties of this compound derivatives.
Anticancer Research
Research into related dihydropyridine (B1217469) carboxylic acid derivatives has shown some cytotoxic activity against cancer cell lines, but a direct synthetic link from this compound and detailed mechanistic studies are not provided for its specific derivatives. mdpi.com
Inhibition of Cancer Cell Proliferation
Specific data on the inhibition of cancer cell proliferation by derivatives of this compound, including data tables of IC50 values, could not be compiled from the available literature.
Induction of Apoptosis in Cancer Cells
While related pyridine (B92270) compounds have been shown to induce apoptosis, nih.gov specific studies demonstrating this mechanism for derivatives of this compound are not present in the searched literature.
Modulation of Signaling Cascades
There is insufficient specific data to describe the modulation of cellular signaling cascades by derivatives of this compound in cancer cells.
Mechanism of Action in Cancer Biology (e.g., MCT4 Inhibition)
A significant area of research into the anticancer potential of this compound derivatives focuses on their ability to inhibit monocarboxylate transporter 4 (MCT4). Cancer cells, known for their high glycolytic rate even in the presence of oxygen (the Warburg effect), produce large amounts of lactic acid. To avoid intracellular acidification and maintain their high metabolic rate, cancer cells rely on transporters like MCT4 to export lactate (B86563). nih.gov Inhibition of MCT4 leads to an accumulation of intracellular lactate, causing a drop in intracellular pH and ultimately leading to cell death. nih.govmdpi.com
A novel class of MCT4 inhibitors derived from this compound has been identified and optimized. mdpi.com One such derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has demonstrated highly selective and potent inhibition of MCT4. mdpi.com In vitro studies with this compound showed a reduction in lactate efflux and decreased viability in cancer cells with high MCT4 expression. mdpi.com Furthermore, its favorable pharmacokinetic properties allowed for the assessment of its antitumor activity in a mouse tumor model, where it demonstrated modulation of lactate levels. mdpi.com
The mechanism of these inhibitors involves direct interaction with the transporter. Studies have shown that these derivatives can bind to the cytosolic domain of MCT4. mdpi.com This targeted inhibition disrupts the crucial role of MCT4 in maintaining the metabolic symbiosis between glycolytic and oxidative cancer cells within a tumor microenvironment. By preventing lactate export, these inhibitors effectively starve the oxidative cancer cells that rely on lactate as a fuel source, while simultaneously inducing cytotoxic acidosis in the glycolytic cells. nih.govmdpi.com
Dual inhibition of both MCT1 and MCT4 is another strategy that has been explored. nih.gov For instance, the compound syrosingopine, a dual inhibitor with higher potency for MCT4, has been shown to be synthetically lethal with the anti-diabetic drug metformin. nih.gov This combination leads to a blockade of glycolysis and subsequent ATP depletion and cell death by preventing NAD+ regeneration. nih.gov This highlights the therapeutic potential of targeting lactate transport in cancer.
Table 1: Investigational this compound Derivatives and Related MCT4 Inhibitors
| Compound/Derivative | Target(s) | Key Findings | Reference(s) |
| 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid | MCT4 | Selective and potent in vitro and in vivo MCT4 inhibitor, reduces lactate efflux and cancer cell viability. | mdpi.com |
| Syrosingopine | MCT1 and MCT4 | Dual inhibitor, synthetic lethality with metformin, leads to ATP depletion and cancer cell death. | nih.gov |
Neuropharmacological Research
While direct research on the neuropharmacological effects of this compound is limited, studies on structurally related compounds, particularly derivatives of 5-methoxyindole-2-carboxylic acid, provide insights into its potential neuroprotective activities.
Potential Neuroprotective Effects in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)
Research on derivatives of the structurally similar 5-methoxyindole-2-carboxylic acid (5MICA) has revealed promising neuroprotective effects. An arylhydrazone derivative of 5MICA demonstrated beneficial effects on learning and memory in a scopolamine-induced model of Alzheimer's-type dementia in rats. nih.gov This compound was shown to counteract the scopolamine-induced decrease in brain-derived neurotrophic factor (BDNF) and acetylcholine (B1216132) levels, and normalize the activity of acetylcholine esterase in the hippocampus. nih.gov
Furthermore, 5MICA itself has been shown to confer neuroprotection against ischemic stroke injury. nih.gov Studies indicate that it can reduce infarct size and improve long-term potentiation, a cellular mechanism underlying learning and memory. mdpi.comnih.gov These effects are partly attributed to its ability to improve oxidative stress status. mdpi.com
In the context of Parkinson's disease, research into compounds with a pyridine core, such as 5-(4-pyridinyl)-1,2,4-triazole derivatives, has identified inhibitors of alpha-synuclein (B15492655) aggregation, a key pathological hallmark of the disease. nih.gov While not direct derivatives, these findings suggest that the pyridine scaffold present in this compound could be a valuable starting point for designing neuroprotective agents for Parkinson's disease. nih.gov
Modulators of Oxidative Damage and Radical Scavenging Properties
The antioxidant potential of compounds is often linked to their chemical structure. Phenolic acids, for instance, are known for their excellent antioxidant properties, with the phenolic hydroxyl group being the primary center for this activity. nih.gov The presence of a methoxy (B1213986) group can also significantly enhance the antioxidant activity of phenolic compounds. nih.gov
Studies on hydrazone derivatives of 5-methoxyindole-2-carboxylic acid have demonstrated their ability to act as radical scavengers. mdpi.comresearchgate.net Specifically, a 3,4-dihydroxy-substituted derivative showed excellent radical scavenging properties in various model systems. mdpi.comresearchgate.net These derivatives were effective in decreasing luminol-dependent chemiluminescence in the presence of superoxide (B77818) radicals and did not exhibit pro-oxidant effects under conditions of iron-induced oxidative stress. mdpi.comresearchgate.net The ability to neutralize highly reactive hydroxyl radicals without generating pro-oxidant intermediates is a significant advantage for potential neuroprotective agents. mdpi.com
Interaction with Specific Biological Pathways (e.g., Dopamine (B1211576) D2/D3 and Serotonin-3 Receptors)
While direct evidence for the interaction of this compound with dopamine or serotonin (B10506) receptors is not available, research on related heterocyclic carboxylic acid derivatives suggests potential activity in these pathways.
A series of 5-phenyl-pyrrole-3-carboxamide derivatives, designed as hybrid analogs of dopamine D2-like antipsychotics, have been synthesized and evaluated for their binding affinity to dopamine D2-like receptors. nih.gov Certain derivatives in this series showed affinity in the low micromolar range. nih.gov This indicates that the carboxamide moiety, which can be derived from a carboxylic acid, can be a key structural feature for interaction with dopamine receptors.
In the realm of serotonin receptors, quinolinecarboxylic acid derivatives have been identified as a class of 5-HT3 receptor antagonists. researchgate.net Some of these derivatives exhibit high affinity for the 5-HT3 receptor with selectivity over other serotonin and dopamine receptors. researchgate.net The carboxylic acid group or its amide derivatives play a crucial role in the interaction with the receptor. researchgate.net These findings suggest that the pyridine-2-carboxylic acid scaffold could be a template for developing ligands for the serotonin-3 receptor.
Anti-inflammatory Research
The anti-inflammatory potential of carboxylic acid derivatives has been a subject of extensive research, with many non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid moiety.
Inhibition of Inflammatory Pathways
The primary mechanism of action for many anti-inflammatory carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins (B1171923). nih.gov Research on novel carboxylic acid derivatives has identified compounds with potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov
Furthermore, some carboxylic acid derivatives have been shown to inhibit the 5-lipoxygenase (5-LOX) enzyme, which is involved in the synthesis of inflammatory leukotrienes. nih.gov Dual inhibition of both COX and 5-LOX pathways is a desirable characteristic for anti-inflammatory agents, as it can lead to a broader spectrum of activity and potentially fewer side effects.
More specifically, compounds containing a phenylpyridine structure have been identified as inhibitors of the overproduction of the pro-inflammatory cytokine TNFα. doi.org This suggests that the pyridine ring system, as found in this compound, could contribute to anti-inflammatory activity through the modulation of cytokine production.
Table 2: Investigational Carboxylic Acid Derivatives with Anti-inflammatory Activity
| Compound Class | Target Pathway(s) | Key Findings | Reference(s) |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues | COX-1, COX-2, 5-LOX | Potent inhibitors of COX and 5-LOX enzymes in vitro. | nih.gov |
| Phenylpyridine-2-yl-guanidines | TNFα production | Inhibited the overproduction of pro-inflammatory cytokines. | doi.org |
| Substituted 3-R-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a] nih.govmdpi.comnih.govtriazino[2,3-c]quinazoline-5a(6H)carboxylic acids | COX-1, COX-2 | Demonstrated significant anti-inflammatory activity in vivo. |
Modulation of Inflammatory Mediators (e.g., COX-2)
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation. The selective inhibition of COX-2 over its isoform, COX-1, is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.
Derivatives of pyridine carboxylic acid have been investigated for their potential as COX-2 inhibitors. nih.gov For instance, certain pyrimidine (B1678525) derivatives have demonstrated high selectivity for COX-2, with some compounds showing inhibitory activity comparable to or even exceeding that of established drugs like meloxicam. nih.gov In one study, newly synthesized pyridazine (B1198779) derivatives were evaluated for their inhibitory effects on both COX-1 and COX-2. nih.gov Two compounds, in particular, displayed potent COX-2 inhibition with IC50 values of 0.26 µM and 0.18 µM, which were more potent than the reference drug celecoxib (B62257) (IC50 = 0.35 µM). nih.gov The selectivity of these compounds for COX-2 is attributed to their ability to fit into a specific side pocket of the enzyme's active site. nih.gov
Similarly, piperazine (B1678402) derivatives have been designed and evaluated as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. rsc.org One such derivative with a 4-chloro substitution on the terminal phenyl ring exhibited significant COX-2 inhibition with an IC50 value of 0.25 ± 0.03 μM, outperforming celecoxib. rsc.org Pyrimidine derivatives have also been identified as selective COX-2 inhibitors with some compounds showing IC50 values nearly equal to celecoxib and significantly more potent than nimesulide. mdpi.com
| Compound Class | Specific Derivative | COX-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Pyridazine | Compound 4c | 0.26 | Celecoxib | 0.35 |
| Pyridazine | Compound 6b | 0.18 | Celecoxib | 0.35 |
| Piperazine | Compound 9d | 0.25 ± 0.03 | Celecoxib | 0.36 ± 0.023 |
| Pyrimidine | Compound 3b | 0.20 ± 0.01 | Celecoxib | 0.17 ± 0.01 |
| Pyrimidine | Compound 5b | 0.18 ± 0.01 | Celecoxib | 0.17 ± 0.01 |
| Pyrimidine | Compound 5d | 0.16 ± 0.01 | Celecoxib | 0.17 ± 0.01 |
Enzyme Inhibition Studies
The structural features of this compound and its analogs make them versatile candidates for enzyme inhibition through various mechanisms.
Derivatives of pyridine carboxylic acid have shown potential in targeting enzymes involved in metabolic diseases. For example, dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, has been a target for inhibitors with a pyridine carboxylic acid scaffold for the treatment of immune and inflammatory diseases. nih.gov
Over 30% of all enzymes are metalloenzymes, containing metal ions like iron, copper, and zinc that are crucial for their function. nih.gov The pyridine carboxylic acid motif, particularly with a hydroxyl group, possesses excellent metal-chelating properties. nih.govnih.gov This ability to bind to metal ions can be exploited to inhibit metalloenzymes that are dysregulated in various diseases, including cancer and inflammation. nih.govescholarship.org Hydroxypyridone derivatives, which can be derived from hydroxypyrones, are a class of compounds that have been extensively studied for their metalloenzyme inhibitory potential. nih.gov
Glycogen phosphorylase (GP) is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govmdpi.com Pyridine derivatives have been investigated as allosteric inhibitors of GP. nih.gov For instance, a dihydropyridine derivative, W1807, was identified as a potent inhibitor of both the less active (GPb) and more active (GPa) forms of the enzyme, with Ki values of 1.6 nM and 10.8 nM (in the absence of AMP), respectively. nih.gov Other studies have explored N-(β-D-glucopyranosyl)-imidazolecarboxamides, which are bioisosteres of 1,2,4-triazole (B32235) derivatives, as GP inhibitors, with some showing inhibition constants in the low micromolar range. mdpi.com Additionally, N-(β-D-glucopyranosyl)-1-substituted-1,2,3-triazole-4-carboxamides have been synthesized and tested, with the best inhibitor having a Ki of 34 μM. researchgate.net
| Compound Class | Specific Derivative | Enzyme Form | Inhibition Constant (Ki) |
|---|---|---|---|
| Dihydropyridine | W1807 | GPb | 1.6 nM |
| Dihydropyridine | W1807 | GPa (-AMP) | 10.8 nM |
| N-(β-D-glucopyranosyl)-imidazolecarboxamide | 2-naphthyl-substituted | rmGPb | ~3–4 µM |
| N-(β-D-glucopyranosyl)-1,2,3-triazole-4-carboxamide | N-(β-D-glucopyranosyl)-1-(3,5-dimethyl-phenyl)-1,2,3-triazole-4-carboxamide | rmGPb | 34 µM |
Lysine-specific demethylases (KDMs) are a class of enzymes that play a critical role in epigenetic regulation and are implicated in cancer. nih.gov Pyridine-2,4-dicarboxylic acid derivatives have been explored as inhibitors of these enzymes. For example, 5-aminoalkyl-substituted pyridine-2,4-dicarboxylic acid derivatives have shown potent and selective inhibition of JMJD5, a JmjC domain-containing protein. nih.gov In the realm of KDM4 and KDM5 inhibition, a dual inhibitor, KDM4-IN-2, displayed Ki values of 4 nM and 7 nM for KDM4A and KDM5B, respectively. medchemexpress.com Another compound, QC6352, inhibited various KDM4 isoforms with IC50 values ranging from 35 nM to 104 nM and showed moderate activity against KDM5B with an IC50 of 750 nM. medchemexpress.com Furthermore, a fragment-based approach identified 2-(methylcarbamoyl)isonicotinic acid as an inhibitor of KDM4A with a potency of 7.09 ± 1.36 μM. nih.gov
| Compound | Target Enzyme | Inhibition Value | Value Type |
|---|---|---|---|
| KDM4-IN-2 | KDM4A | 4 nM | Ki |
| KDM4-IN-2 | KDM5B | 7 nM | Ki |
| QC6352 | KDM4A | 104 nM | IC50 |
| QC6352 | KDM4B | 56 nM | IC50 |
| QC6352 | KDM4C | 35 nM | IC50 |
| QC6352 | KDM5B | 750 nM | IC50 |
| 2-(methylcarbamoyl)isonicotinic acid | KDM4A | 7.09 ± 1.36 μM | Inhibition Potency |
Receptor Interaction and Signaling Pathway Modulation
The versatility of the pyridine carboxylic acid scaffold extends to its interaction with various receptors and modulation of signaling pathways. nih.gov For example, derivatives have been developed as inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key component of inflammatory signaling pathways. nih.gov Furthermore, pyridine derivatives have been synthesized and tested as inhibitors of TRPC6, a calcium-permeable cation channel involved in various physiological processes. nih.gov The ability of these compounds to interact with such a diverse range of biological targets underscores their potential in the development of novel therapeutics.
Investigation of Pharmacokinetic Properties
The pharmacokinetic properties of derivatives of this compound are critical for their development as research tools and potential therapeutic agents. The derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (also referred to as compound 18n), was specifically assessed to determine its suitability for in vivo studies. nih.gov The investigation into its pharmacokinetic profile was essential to ensure that the compound could achieve and maintain concentrations in the body sufficient to interact with its target, MCT4, and exert a biological effect.
The research demonstrated that this derivative possesses pharmacokinetic properties that allow for the assessment of lactate modulation and antitumor activity in mouse tumor models. nih.gov This indicates that the compound has a suitable profile of absorption, distribution, metabolism, and excretion (ADME) for in vivo applications.
Table 1: Pharmacokinetic Properties of a this compound Derivative (Compound 18n)
| Parameter | Value | Species | Significance |
| Suitability for In Vivo Use | Demonstrated | Mouse | Allows for the study of the compound's effects in a living organism. nih.gov |
Further detailed pharmacokinetic parameters such as half-life, clearance, and bioavailability would be necessary for a complete profile but are not available in the provided abstracts.
In Vivo Studies and Translational Research
The translational potential of this compound derivatives is primarily linked to their effects in living organisms. In vivo studies are a critical step in bridging the gap between laboratory findings and potential clinical applications.
A key derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has been the subject of in vivo research in the context of cancer biology. nih.gov This compound was investigated for its ability to modulate lactate transport and for its antitumor activity in a mouse tumor model. nih.gov Tumors often rely on high rates of glycolysis, leading to increased production of lactate. The efficient removal of this lactate is crucial for tumor cell survival and is mediated by transporters like MCT4.
In vivo treatment with this derivative resulted in the modulation of lactate, which is a direct consequence of the inhibition of MCT4. nih.gov Furthermore, the study demonstrated antitumor activity in the mouse model, providing strong evidence for the therapeutic potential of targeting MCT4 with this class of compounds. nih.gov These findings establish this derivative as a valuable tool for dissecting the role of MCT4 in tumor biology and for exploring selective MCT4 inhibition as a therapeutic strategy. nih.gov
Table 2: Summary of In Vivo and Translational Research Findings for a this compound Derivative (Compound 18n)
| Research Area | Key Finding | Model System | Implication |
| Target Engagement | Demonstrated lactate modulation. nih.gov | Mouse Tumor Model | Confirms the compound inhibits its intended target, MCT4, in a living system. nih.gov |
| Antitumor Efficacy | Showed antitumor activity. nih.gov | Mouse Tumor Model | Suggests that selective MCT4 inhibition is a viable strategy for cancer therapy. nih.gov |
| Utility as a Research Tool | Serves as a valuable probe for investigating MCT4 biology. nih.gov | In Vivo Models | Enables further research into the specific roles of MCT4 in health and disease. nih.gov |
Applications in Advanced Materials Science and Biotechnology
Catalytic Applications Beyond Traditional Synthesis
While 5-Methoxypyridine-2-carboxylic acid itself is not primarily used as a direct catalyst, its structural motifs are integral to the design of ligands and precursors in advanced catalytic systems. The field of metallaphotoredox catalysis, which merges photoredox and transition-metal catalysis, has seen the use of carboxylic acids as versatile functional handles. nih.gov In this context, pyridine-2-carboxylic acid derivatives can act as bidentate ligands that coordinate with transition metals, influencing the efficiency and selectivity of catalytic transformations.
Decarboxylative cross-coupling reactions, a powerful tool in medicinal chemistry for forming C-C bonds, often utilize carboxylic acids. nih.govchemrxiv.org These reactions can be catalyzed by transition metals like nickel, where the carboxylic acid group is removed as carbon dioxide, and a new bond is formed at its position. princeton.edu While direct catalytic use of this compound is not widely reported, its derivatives are explored in reactions such as copper-catalyzed C-O coupling, highlighting its potential as a building block for more complex catalytic structures. mdpi.com The electronic properties conferred by the methoxy (B1213986) group can modulate the reactivity and stability of such catalytic intermediates.
Development of Novel Materials (e.g., Polymers, Coatings)
The incorporation of this compound into polymers and coatings presents an opportunity to develop materials with tailored properties. The pyridine (B92270) ring, a key component of this molecule, is known to impart specific thermal and electronic characteristics to polymeric structures. While specific polymers based solely on this compound are not extensively documented, the principles of polymer science suggest its potential as a monomer or a functional additive.
The synthesis of polyesters and polyamides, for instance, could potentially utilize the dicarboxylic or diamine derivatives of this compound. The presence of the methoxy and pyridine functionalities could enhance properties such as thermal stability, conductivity, and adhesion to substrates, making them suitable for specialized coatings. The development of organic light-emitting diodes (OLEDs) often involves polymers with specific charge-transport and emissive properties, and pyridine-containing polymers have been investigated for these applications. researchgate.netbeilstein-journals.orgresearchgate.net
Biochemical Research Applications (e.g., Enzyme Inhibition, Receptor Binding)
In the realm of biochemical research, derivatives of pyridine carboxylic acids have demonstrated significant potential as enzyme inhibitors. nih.gov Studies on analogs of 2-pyridinecarboxylic acid have shown inhibitory activity against enzymes like α-amylase and carboxypeptidase A. nih.gov Although this study did not specifically include the 5-methoxy derivative, it provides a basis for exploring its potential in this area.
More directly, research into treatments for Alzheimer's disease has led to the design and synthesis of methoxypyridine-derived gamma-secretase modulators. nih.gov In this work, the inclusion of a methoxypyridine component into a tetracyclic scaffold resulted in compounds with enhanced activity in reducing the production of amyloid-beta 42 (Aβ42), a peptide strongly implicated in Alzheimer's pathology. nih.gov Specifically, a 3-methoxypyridine (B1141550) derivative showed a nearly three-fold improvement in activity, with an IC50 value of 60 nM. nih.gov This highlights the potential of the methoxypyridine moiety in designing potent and selective enzyme inhibitors.
The interaction of small molecules with G-protein coupled receptors (GPCRs) is another critical area of drug discovery. nih.govnih.gov The structural features of this compound make it a candidate for designing ligands that can bind to these receptors, potentially modulating their activity in various disease states.
Table 1: Enzyme Inhibition by a Methoxypyridine Derivative
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 3-methoxypyridine derivative | γ-secretase | 60 | nih.gov |
Fluorescent Probes for Enzyme Activity Studies
Fluorescent probes are invaluable tools in chemical biology for visualizing and quantifying enzyme activity in real-time and with high sensitivity. nih.govresearchgate.net The design of these probes often involves a fluorophore, a recognition site for the target enzyme, and a linker. The pyridine ring system is a component of various fluorescent dyes. researchgate.net
While there is no direct report of this compound being used as a fluorescent probe, its structural components are relevant to probe design. The general principles involve creating a molecule that exhibits a change in its fluorescent properties upon interaction with a specific enzyme. nih.gov For example, a probe might be non-fluorescent until a specific enzyme cleaves a certain bond, releasing a fluorescent molecule. The synthesis of such probes often involves standard chemical reactions to couple the recognition moiety to the fluorophore. rsc.org The development of probes based on naphthalene (B1677914) anhydride (B1165640) for the detection of metal ions like Cu2+ demonstrates a common design strategy. nih.gov Given the known interactions of pyridine derivatives with biological targets, this compound could serve as a scaffold for developing novel, selective fluorescent probes for various enzymes.
Optoelectronic Device Fabrication (e.g., Nonlinear Optical (NLO) Applications)
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.govrsc.orgrsc.org Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit large NLO responses. The structure of this compound, with its electron-donating methoxy group and the electron-withdrawing pyridine ring and carboxylic acid group, suggests potential for NLO activity.
Furthermore, the molecular structure of this compound makes it a candidate for incorporation into organic light-emitting diodes (OLEDs). The charge-transporting and luminescent properties of organic materials are central to OLED performance. rsc.orgjmaterenvironsci.com Pyridine derivatives are often used in the emissive or charge-transport layers of OLEDs. The methoxy group can further tune the electronic properties of the molecule, potentially leading to more efficient and color-stable devices.
Table 2: Comparison of NLO properties of related organic materials
| Material | Property | Value | Reference |
| Pyrimidine (B1678525) Derivative | Third-order nonlinear susceptibility (χ(3)) | Superior to chalcone (B49325) derivatives | nih.gov |
| La2−xSrxCoO4 (x=0.9) | Nonlinear absorption (NLA) | 62.28 × 10−7 cm W−1 | rsc.org |
| La2−xSrxCoO4 (x=0.9) | Nonlinear refractive (NLR) index | 8.16 × 10−11 cm2 W−1 | rsc.org |
Future Directions and Emerging Research Avenues
Structure-Activity Relationship (SAR) Studies and Drug Design
The unique structure of 5-Methoxypyridine-2-carboxylic acid, featuring both a pyridine (B92270) ring and a methoxy (B1213986) group, provides a valuable starting point for drug design. These structural elements can impart specific pharmacological activities and pharmacokinetic characteristics to the resulting drug candidates. pipzine-chem.com
Systematic Structure-Activity Relationship (SAR) studies are crucial in optimizing lead compounds. For instance, in the development of inhibitors for type I methionine aminopeptidases (MetAPs), SAR studies on the 3-substituent of the pyridine ring of pyridine-2-carboxylic acid thiazol-2-ylamide (PCAT) revealed that different substituents confer selectivity for E. coli MetAP1 versus S. cerevisiae MetAP1. nih.gov Such studies provide invaluable information for designing more potent and selective inhibitors. nih.gov
In another example, the development of thieno[2,3-b]pyridine (B153569) analogues as anti-proliferative agents demonstrated that compounds with a secondary benzyl (B1604629) alcohol tether at the 5-position and specific substitutions on the 2-arylcarboxamide ring exhibited enhanced efficacy. mdpi.com This highlights the importance of exploring various functional groups and their positions on the pyridine scaffold to maximize therapeutic activity. mdpi.com The pyridine scaffold's ability to accommodate substituents at multiple positions is instrumental in improving not only potency but also pharmacokinetic properties. rsc.org
Exploration of Novel Biological Targets and Therapeutic Areas
This compound and its derivatives are being investigated for a range of new biological targets and therapeutic applications. The pyridine nucleus is a key component in many compounds with potential therapeutic value. researchgate.net
One emerging area is the development of PI3K/mTOR dual inhibitors for cancer treatment. A series of sulfonamide methoxypyridine derivatives were synthesized based on a scaffold hopping strategy. nih.gov The introduction of an oxazole (B20620) group with a carboxylic acid ester at a specific position was designed to occupy the ribose-binding pocket and enhance affinity with the receptor through π-π interactions. nih.gov The subsequent conversion of the ester to various amides not only improved water solubility and metabolic stability but also expanded the diversity of the synthesized compounds. nih.gov
Furthermore, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, which can be synthesized from pyridine-based precursors, have shown promise as antimycobacterial agents. mdpi.com These compounds have demonstrated inhibitory activity against various pathogenic microorganisms. mdpi.com The versatility of the pyridine scaffold also extends to agricultural chemistry, where it can serve as a lead compound for developing new pesticides with potentially lower environmental toxicity and better biodegradability. pipzine-chem.com
Integration with Advanced Computational and Data Science Approaches
The integration of computational and data science methods is revolutionizing drug discovery and development. These approaches can accelerate the identification and optimization of lead compounds.
Machine learning (ML) models, for example, are being used to predict the formation of pharmaceutical cocrystals, which can improve the physicochemical properties of active pharmaceutical ingredients (APIs). unito.it By analyzing datasets of successful and unsuccessful cocrystallization experiments, ML algorithms like partial least squares-discriminant analysis, random forest, and neural networks can predict new API-coformer combinations with high accuracy. unito.it This predictive power can significantly reduce the time and resources required for experimental screening. unito.it
Computational tools are also essential in SAR studies. Molecular docking simulations, for instance, can predict the binding modes of ligands to their target receptors, providing insights into the molecular basis of their activity. This information can then guide the design of new analogues with improved potency and selectivity.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. skpharmteco.com
Microwave-assisted synthesis has been recognized as a green chemistry tool that can offer advantages in organic synthesis. nih.gov For example, an efficient and simple methodology has been designed for the synthesis of 3-pyridine derivatives via a one-pot, four-component reaction under microwave irradiation. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another green approach for the synthesis of substituted pyridines, avoiding the need for additives. rsc.org
The use of sustainable methine sources, such as alcohols and ethers, for the synthesis of heterocyclic compounds under metal- and peroxide-free conditions is another promising avenue. rsc.org Furthermore, the development of efficient and environmentally benign catalyst systems, such as an iron(III) benzoate (B1203000) complex and guanidinium (B1211019) carbonate for epoxide ring-opening reactions, is crucial for reducing the environmental footprint of chemical processes. rsc.org Efforts are also being made to develop processes for the production of pyridine carboxylic acids that utilize air as the oxidant and water as the solvent, thereby minimizing waste generation. google.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methoxypyridine-2-carboxylic acid, and how is the product validated?
- Synthesis : A common method involves oxidizing 5-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) under controlled conditions (90–95°C, 3 hours), yielding 47% product after isolation via copper salt precipitation .
- Characterization :
- Elemental Analysis : Found C (54.61%), H (4.49%), N (9.08%) vs. calculated C (54.92%), H (4.57%), N (9.15%) .
- NMR : Peaks at δ 3.85 (OCH₃), 7.4–9.8 ppm (pyridine protons, COOH) confirm structure .
- Melting Point : 167°C (pure product) .
Q. How is purity assessed for this compound, and what analytical methods are critical?
- Chromatography : HPLC or GC with >95% purity thresholds (e.g., Kanto Reagents’ catalog standards) .
- Spectroscopy : NMR and IR to verify functional groups (e.g., COOH at δ 9.8 ppm) .
- Elemental Analysis : Discrepancies ≤0.3% for C/H/N indicate minimal impurities .
Q. What are the solubility properties of this compound, and how do they affect experimental workflows?
- Solubility : Sparingly soluble in water (analogous to 4,5-dimethoxy derivatives at ~33 g/L in water at 25°C) .
- Implications : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions; adjust pH to enhance aqueous solubility (e.g., deprotonate COOH at basic pH) .
Advanced Research Questions
Q. How can synthesis yields be improved, and what variables are most impactful?
- Oxidant Optimization : Compare KMnO₄ (47% yield) vs. flow chemistry methods (e.g., 70% yield for pyridine-2-carboxylic acid using K-tert-amylate in HMPA/DMPU) .
- Temperature Control : Maintain 90–95°C to prevent over-oxidation or decomposition .
- Catalyst Screening : Explore transition-metal catalysts (e.g., Ru or Pd) for selective oxidation of methyl groups .
Q. How should researchers address contradictions in analytical data (e.g., elemental analysis vs. theoretical values)?
- Error Mitigation : Replicate synthesis to rule out procedural inconsistencies.
- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve structural ambiguities .
- Case Study : The 0.3% deviation in C/H/N analysis may stem from trace solvents; employ vacuum drying or Soxhlet extraction for purification.
Q. What strategies prevent regioselectivity issues during functionalization of this compound?
- Protecting Groups : Temporarily block the COOH group (e.g., esterification with methyl groups ) to direct reactions to the pyridine ring.
- Directed Ortho-Metalation : Use Li bases to selectively functionalize the 3- or 4-positions .
- Byproduct Analysis : Monitor for isomers (e.g., 6-methoxy derivatives) via TLC or LC-MS .
Methodological Considerations
- Safety Protocols : Handle KMnO₄ (strong oxidizer) with PPE; avoid dust inhalation .
- Scale-Up Challenges : Transition from batch to flow reactors to enhance reproducibility and safety .
- Derivatization Pathways : Convert to esters (e.g., methyl ester ) or amides for bioactive molecule synthesis, leveraging the COOH group’s reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
